2-Chloro-5-(trifluoromethyl)benzaldehyde

Catalog No.
S1973091
CAS No.
82386-89-8
M.F
C8H4ClF3O
M. Wt
208.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(trifluoromethyl)benzaldehyde

CAS Number

82386-89-8

Product Name

2-Chloro-5-(trifluoromethyl)benzaldehyde

IUPAC Name

2-chloro-5-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

InChI

InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H

InChI Key

OZZOJJJYKYKBNH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)Cl
  • Organic synthesis

    The presence of the aldehyde functional group (CHO) indicates its potential as a building block in organic synthesis. Aldehydes can be converted into various other functional groups, allowing them to be incorporated into complex molecules. This property could be valuable for the synthesis of pharmaceuticals, fine chemicals, and other organic materials .

  • Medicinal chemistry

    The combination of the electron-withdrawing chloro and trifluoromethyl groups might influence the biological activity of molecules containing this moiety. This characteristic could be of interest for medicinal chemists exploring new drug candidates. Further research would be needed to determine the specific effects and potential applications.

  • Material science

    Aromatic aldehydes with halogenated substituents can be used as precursors in the synthesis of polymers. The specific properties of 2-Chloro-5-(trifluoromethyl)benzaldehyde might be useful in the development of novel polymeric materials with tailored properties .

2-Chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It appears as a pale yellow liquid characterized by a distinct aromatic odor. This compound is notable for containing both chlorine and trifluoromethyl groups, which significantly enhance its reactivity and selectivity in various chemical processes. Its chemical structure contributes to its unique properties, making it valuable in multiple scientific fields.

, including:

  • Oxidation: This compound can be oxidized to form 2-Chloro-5-(trifluoromethyl)benzoic acid.
  • Reduction: Reduction reactions can convert it into 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
  • Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols, leading to diverse substituted benzaldehyde derivatives.

Common reagents for these reactions include:

  • Oxidation Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Nucleophiles for Substitution: Sodium amide or thiourea.

The biological activity of 2-Chloro-5-(trifluoromethyl)benzaldehyde has been explored primarily in the context of drug development. Its unique chemical properties allow it to be utilized in the derivatization of biological molecules for analytical purposes. Research indicates potential applications in medicinal chemistry, particularly in synthesizing compounds with pharmacological relevance .

The synthesis of 2-Chloro-5-(trifluoromethyl)benzaldehyde can be accomplished through several methods:

  • Reaction with Trifluoroacetic Acid Chloride:
    • Benzaldehyde is dissolved in an organic solvent.
    • Trifluoroacetic acid chloride is added slowly under controlled temperature conditions.
    • This method aims to achieve high yield and purity.
  • Industrial Production:
    • Large-scale reactions are optimized for efficiency and cost-effectiveness.
    • Parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

2-Chloro-5-(trifluoromethyl)benzaldehyde finds applications across various fields:

  • Chemistry: It serves as a reactant in synthesizing complex organic molecules, including derivatives like imidazoquinolinoacridinones.
  • Biology: Used for the derivatization of biological molecules, aiding in analytical studies.
  • Medicine: Investigated for potential drug development due to its unique reactivity.
  • Industry: Applied in the gas-phase chemical derivatization of polymers such as poly(tetrafluoroethylene) and poly(ethylene terephthalate) .

Studies on the interactions of 2-Chloro-5-(trifluoromethyl)benzaldehyde with various biological systems have shown its potential as a precursor for biologically active compounds. The reactivity of its functional groups allows it to form derivatives that may exhibit desirable pharmacological properties. Ongoing research continues to explore these interactions further, particularly in medicinal chemistry contexts .

Several compounds share structural similarities with 2-Chloro-5-(trifluoromethyl)benzaldehyde. Here are some notable examples:

Compound NameSimilarity Index
2-Chloro-3-(trifluoromethyl)benzaldehyde0.94
4-Chloro-3-(trifluoromethyl)benzaldehyde0.88
4-Chloro-2-(trifluoromethyl)benzaldehyde0.87
3-Chloro-4-(trifluoromethyl)benzaldehyde0.94
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone0.89
5-Chloro-2-(trifluoromethyl)benzaldehyde0.87

These compounds are structurally related but differ in their substituents and positions on the aromatic ring, which can influence their chemical properties and reactivity. The presence of different functional groups may also lead to varied biological activities and applications .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-5-trifluoromethylbenzaldehyde

Dates

Last modified: 08-16-2023

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